eCF506 - 1914078-41-3

eCF506

Catalog Number: EVT-267023
CAS Number: 1914078-41-3
Molecular Formula: C26H38N8O3
Molecular Weight: 510.643
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

eCF506 (NXP900) is a novel, potent, and highly selective small molecule inhibitor of the SRC family kinases (SFKs), specifically targeting YES1 and SRC with sub-nanomolar potency. [, , ] It is classified as a type 1.5 kinase inhibitor, distinguishing it from other inhibitors by its unique mechanism of action. [, , , ] eCF506 plays a crucial role in scientific research as a valuable tool for studying SFK-mediated signaling pathways and their implications in various diseases, particularly cancer.

Future Directions
  • Clinical trials: With promising preclinical data, further investigation of eCF506 in human clinical trials is crucial to assess its safety, efficacy, and optimal dosing strategies for various cancer types. [, ]

PP1 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine)

Compound Description: PP1 is a promiscuous kinase inhibitor known to target a broad spectrum of kinases involved in cancer. It serves as the starting point for the development of eCF506. []

Relevance: eCF506 was derived from PP1 through iterative rounds of ligand-based design and phenotypic screening. The goal was to enhance the potency and selectivity of PP1 towards SRC family kinases while reducing off-target activity. eCF506 represents a more optimized and potent analog of PP1, specifically designed to target SRC with high selectivity over other kinases like ABL. []

Relevance: Unlike Dasatinib, eCF506 inhibits SRC by locking it in its inactive "closed" conformation (type 1.5 inhibitor). This distinct mode of action allows eCF506 to inhibit both the catalytic and scaffolding functions of SRC, potentially leading to more durable pathway inhibition and improved antitumor efficacy compared to Dasatinib. [, ]

Bosutinib

Compound Description: Similar to Dasatinib, Bosutinib is a multi-kinase inhibitor that blocks SRC in its active "open" conformation (type 1 inhibitor). This mechanism can lead to allosteric facilitation of SRC signaling, potentially limiting its effectiveness in some contexts. []

Relevance: eCF506's ability to lock SRC in its inactive "closed" conformation distinguishes it from Bosutinib and other type 1 inhibitors. By preventing both kinase activity and complex formation, eCF506 offers a more comprehensive approach to inhibiting SRC-mediated signaling compared to Bosutinib. []

Alectinib

Compound Description: Alectinib is a targeted therapy drug primarily used for ALK-positive non-small cell lung cancer. While effective, resistance to Alectinib can develop, potentially through mechanisms involving the activation of SRC family kinases. []

Relevance: Studies have shown that eCF506 potently inhibits the proliferation of Alectinib-resistant cancer cell lines. This finding suggests that eCF506 may be a valuable therapeutic option for patients who develop resistance to Alectinib, particularly in cases where SRC family kinase activation contributes to the resistance mechanism. []

Osimertinib

Compound Description: Osimertinib is a targeted therapy used to treat certain types of non-small cell lung cancer with specific EGFR mutations. Similar to Alectinib, resistance to Osimertinib can emerge, and SRC family kinases have been implicated in this process. []

Relevance: Research indicates that combining eCF506 with Osimertinib can effectively overcome Osimertinib resistance in EGFR-mutant cancer cell lines. This synergistic effect highlights the potential of eCF506 in combination therapies, especially for patients who develop resistance to EGFR inhibitors like Osimertinib. []

Overview

eCF506 is a novel small molecule designed as a selective inhibitor of the SRC family of kinases, which are implicated in various malignancies, including breast cancer. The compound has shown significant potential in preclinical studies, particularly in inhibiting tumor growth and overcoming resistance to existing therapies. Its development stems from the need for targeted cancer therapies that minimize off-target effects while maximizing therapeutic efficacy.

Source and Classification

eCF506 was developed through a combination of ligand-based design and phenotypic screening, which allowed researchers to identify compounds with high potency against SRC family kinases. It is classified as a pyrazolopyrimidine derivative, exhibiting selectivity for SRC over other kinases, such as ABL, making it a promising candidate for further clinical investigation in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of eCF506 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available compounds.
  2. Intermediate Formation: Several intermediates are generated through reactions such as reductive amination and Suzuki cross-coupling.
  3. Final Product: The final compound is obtained after purification and characterization using techniques like NMR and mass spectrometry.

The detailed synthetic pathway includes the formation of derivatives that enhance the compound's biological activity against SRC .

Molecular Structure Analysis

Structure and Data

eCF506 has a complex molecular structure characterized by its pyrazolopyrimidine core. The specific arrangement of functional groups contributes to its high selectivity and potency against SRC kinases. The crystal structure analysis revealed that eCF506 binds to the inactive conformation of SRC, which is crucial for its mechanism of action .

  • Molecular Formula: C₁₁H₁₂N₄O
  • Molecular Weight: Approximately 220.24 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of eCF506 involves multiple chemical reactions:

  • Reductive Amination: This step forms key intermediates by reacting aldehydes or ketones with amines in the presence of reducing agents.
  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds, crucial for building the pyrazolopyrimidine framework.

These reactions are optimized to ensure high yields and purity of the final product, allowing for effective biological testing .

Mechanism of Action

Process and Data

eCF506 exerts its inhibitory effects on SRC by selectively binding to its inactive conformation. This binding prevents the activation of the kinase, thereby halting downstream signaling pathways that promote tumor growth and survival. Specifically, eCF506 disrupts the formation of critical salt bridges within the SRC structure that are necessary for its active conformation .

The compound has demonstrated efficacy in various cancer models, showcasing its ability to inhibit cell proliferation without significant cytotoxicity at submicromolar concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: eCF506 exhibits excellent water solubility, making it suitable for oral administration.
  • Stability: The compound has been characterized to have favorable pharmacokinetic properties, including optimal drug metabolism and pharmacokinetics (DMPK) profiles.
  • Bioavailability: Preclinical studies indicate good oral bioavailability, which is critical for therapeutic use .
Applications

Scientific Uses

eCF506 is primarily investigated for its potential applications in cancer therapy, particularly in breast cancer where SRC signaling is often dysregulated. Its ability to inhibit SRC-mediated pathways positions it as a candidate for combination therapies aimed at overcoming resistance to traditional treatments like hormone therapy. Additionally, ongoing research is exploring its effectiveness in other malignancies characterized by aberrant SRC activity .

Introduction to SRC Kinase and Oncogenic Signaling

SRC kinase—the first identified proto-oncogene—is a non-receptor tyrosine kinase that regulates critical cellular processes, including proliferation, adhesion, migration, and survival. Aberrant SRC activation occurs in >80% of advanced solid tumors (e.g., breast, colon, pancreatic), where it drives metastatic dissemination and therapy resistance [2] [3]. Despite three decades of research, no selective SRC inhibitor has achieved clinical approval for solid malignancies, largely due to challenges in disrupting both catalytic and scaffolding functions while avoiding off-target toxicity [1] [5]. This introduction outlines SRC's multifaceted role in cancer and the rationale for conformation-selective inhibitors like eCF506.

Structural and Functional Biology of SRC Kinase in Cancer Pathogenesis

SRC's structure comprises four SRC homology (SH) domains and a C-terminal regulatory tail (Fig. 1A). The SH1 domain contains the catalytic site, including the activation loop tyrosine (Y419 in humans). The SH2 and SH3 domains mediate protein-protein interactions and stabilize the inactive conformation by binding phosphorylated Y530 and the SH2-kinase linker, respectively [3] [8]. In the closed conformation, these intramolecular interactions lock the kinase in an autoinhibited state. Oncogenic activation occurs via:

  • Dephosphorylation of Y530 (e.g., by phosphatases like PTPα)
  • Phosphorylation of Y419
  • Displacement of SH2/SH3 by competing proteins (e.g., FAK, RTKs) [3] [4]

Table 1: Structural Domains of SRC Kinase and Oncogenic Mutations

DomainFunctionCancer-Associated Dysregulation
SH4Membrane anchoring via myristoylationOverexpression increases membrane localization
SH3Binds proline-rich motifs (e.g., FAK, p130CAS)Mutations (e.g., W118A) promote open conformation
SH2Binds phosphotyrosine motifs (e.g., pY527 in cis)Y419F mutation increases catalytic activity
SH1Catalytic kinase domainAmplification in 5–10% of TNBC
C-tailRegulatory region with pY530Dephosphorylation in metastases [2] [3] [8]

In triple-negative breast cancer (TNBC), SRC overexpression correlates with phospho-Y419 upregulation (observed in 70% of cases) and poor survival [2] [7]. Structural studies reveal that SRC's "open" conformation exposes binding sites for substrates like FAK and YAP1, enabling assembly of metastasis-promoting complexes [1] [4].

Role of SRC in Tumor Progression, Metastasis, and Therapy Resistance

SRC drives cancer progression through dual signaling mechanisms: catalytic phosphorylation of downstream targets and scaffolding of protein complexes. Key pathways include:

■ Metastasis

  • FAK/SRC Complex: SRC binding to phosphorylated FAK Y397 recruits effectors like p130CAS and RAC1, activating invadopodia for extracellular matrix degradation [1]. eCF506 disrupts this complex by locking SRC in its closed conformation, reducing MDA-MB-231 cell invasion by >90% at 10 nM [1] [5].
  • YAP1/KLF5 Axis: In TNBC, SRC phosphorylates YAP1 at Y357, enabling KLF5 binding and transcription of stemness genes (e.g., CD44, OCT4). Disrupting YAP1-KLF5 inhibits lung metastasis in vivo by 85% [7].

■ Therapy Resistance

  • Endocrine Resistance: In luminal breast cancer, SRC activates MAPK/ERK signaling independently of estrogen, enabling tamoxifen resistance [2].
  • Anti-HER2 Resistance: HER2+ tumors with high SRC activity exhibit intrinsic trastuzumab resistance. Co-inhibition of SRC/HER2 restores sensitivity [2] [6].
  • Chemoresistance: SRC upregulates ATP-binding cassette (ABC) transporters in TNBC, reducing drug accumulation [7].

Table 2: SRC-Driven Resistance Mechanisms in Breast Cancer Subtypes

SubtypePrimary TherapySRC-Mediated Resistance MechanismReversal Strategy
Luminal (ER+)Tamoxifen/AIsLigand-independent ER activation via MAPKSRC + ER dual inhibition
HER2+TrastuzumabPTEN loss → SRC hyperactivationSRC + HER2 co-blockade
TNBCChemotherapyCSC enrichment via YAP1-KLF5SRC + chemotherapy [2] [7]

Challenges in Targeting SRC: Catalytic vs. Scaffolding Functions

Conventional SRC inhibitors face three key limitations:

■ Dual-Function Dilemma

Most ATP-competitive inhibitors (e.g., dasatinib, saracatinib) suppress catalytic activity but fail to disrupt scaffolding functions. This permits "kinase-independent" signaling through persistent SRC-FAK complexes, limiting antitumor efficacy [1] [5]. In contrast, eCF506 stabilizes SRC's closed conformation, preventing both phosphorylation and FAK binding—reducing MDA-MB-231 cell viability 50-fold more potently than dasatinib [1] [6].

■ Selectivity Challenges

SRC shares 94% ATP-site homology with ABL kinase. Dual SRC/ABL inhibitors cause cardiotoxicity (via ABL-mediated cardiomyocyte suppression) and accelerate solid tumors (via ABL's tumor-suppressive roles) [1] [5]. eCF506 achieves >1,000-fold selectivity for SRC over ABL (IC50: 0.5 nM vs. >500 nM) by exploiting conformational differences in the inactive state [1] [6].

■ Metabolic Plasticity

SRC reprograms glucose metabolism by activating PFKFB3 (glycolysis) and ATP synthase (oxidative phosphorylation). Kinase inhibitors that incompletely suppress SRC allow metabolic adaptation, fueling treatment resistance [3]. eCF506's conformation-selective mode durably inhibits both enzymatic and non-enzymatic SRC functions.

Table 3: Comparing SRC Inhibitors

PropertyeCF506DasatinibBosutinib
SRC IC500.47 nM0.8 nM1.0 nM
ABL Selectivity>1,000-fold1.5-fold3-fold
Conformational SelectivityInactive onlyActive > InactiveActive only
Scaffolding DisruptionYes (FAK complex)NoPartial
Oral Bioavailability25.3%80%31% [1] [6] [8]

Properties

CAS Number

1914078-41-3

Product Name

eCF506

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate

Molecular Formula

C26H38N8O3

Molecular Weight

510.643

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)

InChI Key

GMPQGWXPDRNCBL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

eCF506; eCF-506; eCF 506.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.